1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
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Overview
Description
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H16ClNO3 and a molecular weight of 293.75 g/mol . This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a prop-2-enoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with piperidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-enoyl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorophenyl group.
3,4-dihydroxyphenylprop-2-enoyl derivatives: Similar prop-2-enoyl moiety but different substituents on the aromatic ring.
Uniqueness
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20) |
InChI Key |
FAWKEDOABDTXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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